4-(Trifluoromethyl)cyclohexane-1-carbaldehyde
Overview
Description
“4-(Trifluoromethyl)cyclohexane-1-carbaldehyde” is a chemical compound with the CAS Number: 133261-34-4 . It has a molecular weight of 180.17 and its IUPAC name is (1r,4r)-4-(trifluoromethyl)cyclohexane-1-carbaldehyde . It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
This compound has a storage temperature of -20 C . It is a colorless to yellow liquid .Scientific Research Applications
Cyclohexene Derivatives in Organic Synthesis
Cyclohexene derivatives serve as key intermediates in synthesizing complex organic molecules. Dyachenko (2005) demonstrated the cyclocondensation of cyclohexene-4-carbaldehyde with various CH acids, yielding a variety of substituted 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines (Dyachenko, 2005). This research highlights the versatility of cyclohexene carbaldehydes in organic synthesis, suggesting similar potential applications for 4-(Trifluoromethyl)cyclohexane-1-carbaldehyde.
Radiolysis of Cyclohexene/CO System
The study on the radiolysis of cyclohexene in the presence of CO by Park et al. (1991) explores the formation of various compounds, including cyclohexanone, cyclohexanol, and different aldehydes, providing insights into the reaction mechanisms under irradiation conditions (Park et al., 1991). This kind of study could be relevant for understanding how trifluoromethyl-substituted derivatives might behave under similar conditions.
Asymmetric Synthesis
Enders et al. (2007) described the asymmetric synthesis of chiral substituted cyclohexene carbaldehydes from simple precursors, emphasizing the importance of these compounds in producing enantiomerically enriched products (Enders et al., 2007). This research could indicate the potential for this compound to serve as a precursor in enantioselective syntheses.
Safety and Hazards
The safety information for this compound includes several hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIWAPYAQGWZJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073722-40-3 | |
Record name | 4-(trifluoromethyl)cyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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